SirReal-1

Description

Properties

IUPAC Name |

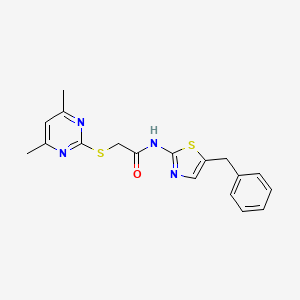

N-(5-benzyl-1,3-thiazol-2-yl)-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4OS2/c1-12-8-13(2)21-18(20-12)24-11-16(23)22-17-19-10-15(25-17)9-14-6-4-3-5-7-14/h3-8,10H,9,11H2,1-2H3,(H,19,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHMBJRUBDQYYSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

SirReal-1: A Deep Dive into its Mechanism of Action as a Selective Sirt2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of SirReal-1, a selective inhibitor of Sirtuin 2 (Sirt2). Sirt2, an NAD dependent lysine deacetylase, has been implicated in the pathophysiology of various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it a compelling target for therapeutic intervention. This compound emerges as a critical tool for studying the biological functions of Sirt2 and as a foundational compound for the development of novel therapeutics.

Core Mechanism: A Molecular Wedge Inducing a "Locked Open" Conformation

This compound employs a unique inhibitory mechanism, acting as a "molecular wedge" that locks the Sirt2 enzyme in an open and inactive conformation.[1][2][3] This is achieved through a ligand-induced structural rearrangement of the active site, unveiling a previously unexploited binding pocket.[1][4][5]

Crystallographic studies reveal that this compound binds to the extended C-site within the Sirt2 active site.[2] Its presence sterically hinders the binding of the acetyl-lysine substrate and prevents the necessary conformational changes for catalysis.[1][3] Specifically, this compound slightly increases the distance between the backbone carbonyl oxygen of Valine 233 and the ε-amino group of the acetyl-lysine substrate, thereby preventing the formation of a crucial hydrogen bond required for the deacetylation reaction.[2]

Kinetic analyses have demonstrated that this compound is a competitive inhibitor with respect to the acetyl-lysine peptide substrate and a non-competitive or uncompetitive inhibitor with respect to the NAD co-substrate. This dualistic nature underscores its unique binding mode, which is distinct from many other sirtuin inhibitors.

dot

Caption: A diagram illustrating the "molecular wedge" mechanism of this compound, leading to the inhibition of Sirt2.

Quantitative Analysis of this compound Activity

The inhibitory potency of this compound against Sirt2 has been quantified through various biochemical assays. A summary of the key quantitative data is presented below.

| Compound | Target | IC50 (µM) | Assay Type | Reference |

| This compound | Sirt2 | 3.7 | Fluorogenic Deacetylase Assay | [6] |

| SirReal2 | Sirt2 | 0.14 | Fluorogenic Deacetylase Assay | [3] |

This compound is notably less potent than its analog, SirReal2, a difference attributed to the substitution of a benzyl group in this compound for a bulkier naphthylmethyl group in SirReal2.[3] This structural difference highlights the critical role of the substituent in occupying the induced binding pocket and achieving high-potency inhibition.

Sirt2 Signaling Pathways and the Impact of Inhibition

Sirt2 is a predominantly cytoplasmic deacetylase that targets a variety of protein substrates, thereby regulating numerous cellular processes.[7] Inhibition of Sirt2 by this compound can consequently modulate these pathways.

dot

Caption: A simplified diagram of key signaling pathways regulated by Sirt2 and impacted by this compound.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.

Sirt2 Deacetylase Activity Assay (Fluorogenic)

This assay is used to determine the in vitro inhibitory potency of compounds against Sirt2.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 sequence)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound (or other test compounds) dissolved in DMSO

-

384-well black microplates

Protocol:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 384-well plate, add the test compound dilutions.

-

Add the Sirt2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for compound binding.

-

Initiate the reaction by adding a mixture of the fluorogenic peptide substrate and NAD+.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and initiate fluorescence development by adding the developer solution.

-

Incubate for a further 15 minutes at 37°C.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).

-

Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

dot

Caption: A flowchart outlining the key steps in the Sirt2 deacetylase activity assay.

Thermal Stability Assay (Differential Scanning Fluorimetry - DSF)

This assay measures the change in the thermal denaturation temperature of Sirt2 upon ligand binding, which is indicative of target engagement and stabilization.[2]

Materials:

-

Recombinant human Sirt2 enzyme

-

SYPRO Orange dye (or other fluorescent dye that binds to hydrophobic regions of unfolded proteins)

-

Assay Buffer (e.g., 25 mM HEPES pH 7.5, 200 mM NaCl, 5% glycerol)

-

This compound (or other test compounds) dissolved in DMSO

-

Optional: NAD+ or acetyl-lysine peptide

-

qPCR instrument with a thermal ramping capability

Protocol:

-

Prepare a solution of Sirt2 enzyme in the assay buffer.

-

In a PCR plate, mix the Sirt2 solution with SYPRO Orange dye and the test compound (this compound at a final concentration of, for example, 50 µM).[2] For control wells, add DMSO.

-

To test the influence of co-substrates, NAD+ (e.g., 5 mM) or an acetyl-lysine peptide (e.g., 5 mM) can be added to the respective wells.[2]

-

Seal the plate and place it in a qPCR instrument.

-

Set the instrument to ramp the temperature from 25°C to 95°C with a slow ramp rate (e.g., 1°C/minute), while continuously monitoring the fluorescence.

-

As the protein unfolds, SYPRO Orange binds to the exposed hydrophobic regions, causing an increase in fluorescence.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the transition in the fluorescence curve.

-

Determine the Tm for each condition by fitting the data to a Boltzmann equation. An increase in Tm in the presence of the compound compared to the DMSO control indicates stabilization and binding.

X-ray Crystallography of Sirt2-SirReal-1 Complex

This technique provides high-resolution structural information on the binding mode of this compound to Sirt2.

Protocol Overview:

-

Protein Expression and Purification: Express and purify a truncated, catalytically active domain of human Sirt2 (e.g., residues 56-356).[3]

-

Co-crystallization:

-

Pre-incubate the purified Sirt2 protein (e.g., at 20 mg/ml) with a saturating concentration of this compound.[3]

-

To obtain a ternary complex, an acetyl-lysine peptide substrate (e.g., derived from ornithine transcarbamoylase) can also be included in the pre-incubation.[2]

-

Screen for crystallization conditions using commercial kits and the hanging-drop vapor-diffusion method at a constant temperature (e.g., 20°C).

-

-

Data Collection and Structure Determination:

-

Harvest suitable crystals and flash-cool them in liquid nitrogen using a cryoprotectant.

-

Collect X-ray diffraction data at a synchrotron source.

-

Process the diffraction data and solve the crystal structure using molecular replacement with a known Sirt2 structure as a search model.

-

Refine the structure and model the this compound ligand and any other bound molecules into the electron density map.

-

Conclusion

This compound is a valuable chemical probe for elucidating the diverse cellular functions of Sirt2. Its unique "molecular wedge" mechanism of action, which induces a locked open, inactive conformation of the enzyme, provides a compelling structural basis for the development of next-generation, highly selective Sirt2 inhibitors. The experimental protocols detailed herein offer a robust framework for the continued investigation of this compound and the discovery of novel modulators of sirtuin activity for therapeutic applications.

References

- 1. Research Portal [researchworks.creighton.edu]

- 2. researchgate.net [researchgate.net]

- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dash.harvard.edu [dash.harvard.edu]

- 5. Drug repurposing for ligand-induced rearrangement of Sirt2 active site-based inhibitors via molecular modeling and quantum mechanics calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Video: Deacetylation Assays to Unravel the Interplay between Sirtuins SIRT2 and Specific Protein-substrates [jove.com]

SirReal-1: A Technical Guide to a Selective Sirtuin 2 Inhibitor

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of SirReal-1, a selective inhibitor of Sirtuin 2 (Sirt2). It covers its mechanism of action, biochemical data, and detailed experimental protocols relevant to its study and application.

Introduction to Sirt2 and the SirReal Class of Inhibitors

Sirtuins are a family of highly conserved NAD⁺-dependent lysine deacylases that play crucial roles in various cellular processes, including metabolism, genome stability, and aging.[1][2][3][4][5] The human isotype Sirt2 has been implicated in the pathogenesis of cancer, inflammation, and neurodegeneration, making it a promising target for therapeutic intervention.[1][6]

The Sirtuin-Rearranging Ligands (SirReals) are a class of potent and selective Sirt2 inhibitors.[2] These compounds function through a unique mechanism, inducing a conformational change in the Sirt2 active site to create a novel binding pocket, which is key to their high affinity and selectivity.[3] this compound is a notable member of this class, serving as a valuable chemical probe for studying Sirt2 biology.

This compound: Chemical and Biophysical Properties

This compound is an aminothiazole-based compound. It is structurally related to the more potent SirReal2, differing by a benzyl substituent instead of a naphthylmethyl group.[6] This structural difference accounts for its comparatively lower potency.

Chemical Structure:

-

Compound Name: this compound

-

CAS No.: 801227-82-7[7]

-

Molecular Formula: C₁₈H₁₈N₄OS₂[7]

-

Molecular Weight: 370.49 g/mol [7]

Mechanism of Action

This compound selectively inhibits Sirt2 by acting as a molecular wedge, locking the enzyme in an "open" conformation.[6][8] Structural studies reveal that this compound binds to an extended pocket (the C-site) in the Sirt2 active site.[6][8] This binding mode interferes with the proper positioning of both the NAD⁺ cofactor and the acetyl-lysine substrate.

Kinetic analyses have demonstrated that this compound is a competitive inhibitor with respect to both the acetyl-lysine peptide and the NAD⁺ cofactor.[9][10] This dual competitive action disrupts the catalytic cycle, preventing the deacetylation of Sirt2 substrates. The presence of either NAD⁺ or an acetyl-lysine peptide enhances the thermal stability of the Sirt2-SirReal-1 complex.[6][8][10]

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized using various biochemical assays. The data is summarized below for direct comparison.

Table 1: In Vitro Inhibitory Activity of this compound

| Compound | Target | IC₅₀ (µM) | Inhibition Mechanism vs. NAD⁺ | Inhibition Mechanism vs. Ac-Lys | Reference(s) |

| This compound | Sirt2 | 3.7 | Competitive | Competitive | [7] |

| SirReal2 | Sirt2 | 0.14 | Partial Non-competitive | Competitive | [11] |

Note: this compound is reported to be 26-fold less potent than SirReal2 in the same in vitro assay.[6][8]

Table 2: Sirtuin Selectivity Profile

| Compound | Sirt1 Inhibition | Sirt2 Inhibition | Sirt3 Inhibition | Reference(s) |

| This compound | High selectivity for Sirt2; minimal effect on Sirt1/Sirt3 | Potent | High selectivity for Sirt2; minimal effect on Sirt1/Sirt3 | [6][8] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize this compound.

In Vitro Sirt2 Deacetylase Inhibition Assay (Fluorescence-based)

This assay quantifies Sirt2 activity by measuring the deacetylation of a fluorogenic substrate.

-

Principle: Sirt2 deacetylates an acetylated peptide substrate linked to a fluorophore (e.g., 7-amino-4-methylcoumarin, AMC). A developer solution is then added that proteolytically cleaves the deacetylated peptide, releasing the fluorophore and generating a fluorescent signal proportional to enzyme activity.

-

Materials & Reagents:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic acetylated peptide substrate (e.g., ZMAL)

-

NAD⁺ solution

-

This compound (or other inhibitors) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (e.g., containing Trypsin and Nicotinamidase)

-

384-well black assay plates

-

Fluorescence plate reader (Excitation: ~350 nm, Emission: ~450 nm)

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer containing a constant concentration of DMSO.

-

Add the Sirt2 enzyme and NAD⁺ solution to the wells of the assay plate.

-

Add the this compound dilutions to the wells and incubate for a defined period (e.g., 15 minutes) at 30°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate.

-

Allow the reaction to proceed for a set time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and develop the signal by adding the developer solution. Incubate for a further 15-30 minutes.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percent inhibition for each this compound concentration relative to DMSO controls and determine the IC₅₀ value by fitting the data to a dose-response curve.

-

Cellular α-Tubulin Acetylation Assay (Western Blot)

This assay assesses the ability of this compound to inhibit Sirt2 in a cellular context by measuring the acetylation level of its primary cytoplasmic substrate, α-tubulin.[12][13]

-

Principle: Cells are treated with this compound, which inhibits endogenous Sirt2. This leads to an accumulation of acetylated α-tubulin, which can be detected and quantified by Western blot using an antibody specific for acetylated α-tubulin (Lysine 40).

-

Materials & Reagents:

-

Cell line (e.g., HeLa, HEK293T)

-

Cell culture medium and supplements

-

This compound stock solution in DMSO

-

Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary Antibodies: anti-acetyl-α-tubulin (K40), anti-α-tubulin (loading control)

-

HRP-conjugated secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., Chemidoc)

-

-

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified duration (e.g., 6-24 hours).

-

Wash cells with cold PBS and lyse them on ice using Lysis Buffer.

-

Clarify lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein amounts and prepare samples for SDS-PAGE with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-tubulin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash again, apply ECL substrate, and acquire the chemiluminescent signal.

-

Strip the membrane (if necessary) and re-probe with the anti-α-tubulin antibody as a loading control.

-

Quantify band intensities using densitometry software and normalize the acetyl-α-tubulin signal to the total α-tubulin signal.

-

Cellular Effects: α-Tubulin Hyperacetylation

The primary and most well-documented cellular effect of Sirt2 inhibition is the hyperacetylation of its main cytoplasmic substrate, α-tubulin, at lysine 40 (K40).[12][14] This post-translational modification occurs on microtubules and is associated with microtubule stability and flexibility.[13][15][16] By inhibiting Sirt2, this compound prevents the removal of this acetyl mark, leading to an observable increase in the pool of acetylated microtubules within the cell. This effect serves as a reliable biomarker for Sirt2 target engagement in a cellular context.

Conclusion

This compound is a selective, cell-permeable inhibitor of Sirt2 that operates through a distinct mechanism of inducing and occupying a rearranged active site pocket. While less potent than its analogue SirReal2, its well-characterized competitive inhibition of both NAD⁺ and the acetyl-lysine substrate makes it a valuable tool for probing the biological functions of Sirt2. Its demonstrated ability to induce hyperacetylation of α-tubulin in cells provides a clear and measurable endpoint for confirming target engagement. This technical guide provides the foundational data and methodologies for researchers to effectively utilize this compound in their investigations of Sirt2-mediated pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Sirtuin modulators: past, present, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sirtuin Catalysis and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Regulation of SIRT2-dependent α-tubulin deacetylation by cellular NAD levels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of α-tubulin acetylation on the doublet microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. [PDF] α-Tubulin acetylation from the inside out | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. biorxiv.org [biorxiv.org]

Whitepaper: The Role of SirReal-1 in Elucidating Sirtuin 2 Biology

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Sirtuin 2 (SIRT2), an NAD dependent protein deacetylase, is a critical regulator of numerous cellular processes, including cell cycle progression, cytoskeletal dynamics, and neuroinflammation. Its dysregulation is implicated in neurodegenerative diseases and cancer, making it a compelling therapeutic target. Understanding its function requires precise molecular tools. SirReal-1 is a potent and selective small-molecule inhibitor that has been instrumental in probing the biological roles of SIRT2. This technical guide details the mechanism of this compound, presents its inhibitory properties, provides comprehensive experimental protocols for its use, and illustrates its application in studying SIRT2 biology. Through a unique mechanism involving ligand-induced rearrangement of the active site, this compound serves as an invaluable chemical probe for dissecting SIRT2-mediated pathways.

Introduction to Sirtuin 2 (SIRT2)

Sirtuin 2 (SIRT2) is a member of the sirtuin family of class III histone deacetylases (HDACs), which are distinguished by their dependence on nicotinamide adenine dinucleotide (NAD+) for catalytic activity.[1][2] While initially identified as a histone deacetylase, SIRT2 is predominantly located in the cytoplasm, where it targets a variety of non-histone proteins.[3] One of its most well-characterized substrates is α-tubulin, a key component of microtubules.[2] By deacetylating α-tubulin at lysine 40, SIRT2 influences microtubule stability and dynamics.

SIRT2 is also transiently found in the nucleus during the G2/M phase of the cell cycle, where it deacetylates histone H4 at lysine 16 (H4K16ac) to regulate chromosome condensation.[3] Given its role in fundamental cellular processes, SIRT2 has been linked to the pathogenesis of various diseases. Its involvement in neuroinflammation and protein aggregation pathways has made it a significant area of study in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[4][5] Consequently, the development of specific inhibitors is crucial for both therapeutic consideration and the fundamental study of SIRT2 biology.

This compound: A Selective SIRT2 Inhibitor

This compound belongs to a family of aminothiazole-based compounds known as Sirtuin-rearranging ligands (SirReals).[2] These inhibitors were discovered through screening campaigns and are characterized by their high potency and selectivity for SIRT2 over other sirtuin isoforms, particularly the closely related SIRT1 and SIRT3.[2]

Mechanism of Action

The inhibitory mechanism of this compound is unique. Instead of simply blocking the active site, it induces a significant structural rearrangement upon binding.[2] X-ray crystallography studies have revealed that this compound locks SIRT2 in an open, inactive conformation.[1][2] This induced-fit mechanism unveils a previously unexploited binding pocket, which is the basis for its high selectivity.[2]

Inhibition Kinetics

Kinetic analyses have shown that this compound acts as a competitive inhibitor with respect to the acetyl-lysine peptide substrate.[2][4] Its binding protrudes into the acetyl-lysine binding channel, preventing the substrate from adopting a productive conformation for catalysis.[2] The inhibition pattern towards the co-factor NAD+ is also competitive.[2] This dual-competitive profile underscores its efficacy in disrupting the catalytic cycle of SIRT2.

Quantitative Analysis of this compound Activity

The inhibitory potency and binding characteristics of this compound have been quantified through various biochemical and biophysical assays.

Table 1: In Vitro Inhibition and Kinetic Data for this compound

| Parameter | Value | Target/Substrate | Assay Type | Reference |

|---|---|---|---|---|

| IC₅₀ | 3.7 µM | Human SIRT2 | Fluorophore-based | [6] |

| Kᵢ | 3.33 µM | Acetyl-lysine peptide | Competition Analysis | [2] |

| Selectivity | High | SIRT2 vs. SIRT1/SIRT3 | In vitro inhibition |[2] |

Table 2: Biophysical Interaction Data for this compound

| Parameter | Observation | Method | Reference |

|---|

| Thermal Stabilization | this compound (50 µM) stabilizes SIRT2. Stabilization is enhanced in the presence of NAD+ (5 mM) or acetyl-lysine peptide (5 mM). | Thermal Shift Assay (TSA) |[1][2] |

Methodologies for Studying SIRT2 with this compound

This compound can be employed in a range of assays to investigate SIRT2 activity from the purified enzyme level to complex cellular systems.

In Vitro Enzyme Inhibition Assay (Fluorescence-based)

This protocol describes a common method to determine the IC₅₀ of this compound against SIRT2 using a fluorogenic substrate.

-

Reagents & Materials :

-

Recombinant human SIRT2 enzyme.

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Fluorogenic substrate (e.g., Z-Lys(Acetyl)-AMC).

-

NAD+.

-

Developer solution (e.g., Trypsin in buffer).

-

This compound stock solution in DMSO.

-

96-well black microtiter plates.

-

-

Procedure :

-

Prepare a serial dilution of this compound in DMSO, followed by a further dilution in Assay Buffer.

-

In a 96-well plate, add 25 µL of Assay Buffer containing SIRT2 enzyme to each well.

-

Add 5 µL of the diluted this compound or DMSO (for control wells) to the wells.

-

Incubate the plate for 15 minutes at 30°C to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 20 µL of a substrate mix containing the fluorogenic peptide and NAD+.

-

Incubate the reaction for 30-60 minutes at 37°C.

-

Stop the reaction and develop the signal by adding 50 µL of developer solution.

-

Incubate for 15 minutes at room temperature.

-

Measure the fluorescence (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control and plot the data to determine the IC₅₀ value.

-

Cellular Target Engagement: α-Tubulin Acetylation Assay

This protocol uses Western blotting to assess the effect of this compound on the acetylation of its key cytoplasmic substrate, α-tubulin, in cultured cells.

-

Reagents & Materials :

-

Cell line of interest (e.g., HeLa, HEK293T).

-

Complete cell culture medium.

-

This compound.

-

Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide).

-

BCA Protein Assay Kit.

-

SDS-PAGE equipment and reagents.

-

PVDF membrane.

-

Primary antibodies: anti-acetyl-α-Tubulin (Lys40), anti-α-Tubulin (loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

-

Procedure :

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time (e.g., 6-24 hours).

-

Wash the cells with ice-cold PBS and lyse them using ice-cold Lysis Buffer.

-

Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetyl-α-Tubulin overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane (if necessary) and re-probe with the anti-α-Tubulin antibody as a loading control.

-

Quantify the band intensities to determine the relative change in α-tubulin acetylation.

-

Visualizing the Role of this compound

Diagrams are essential for conceptualizing the complex interactions and experimental procedures involved in studying SIRT2 with this compound.

Caption: Mechanism of SIRT2 deacetylation and its inhibition by this compound.

Caption: Experimental workflow for measuring SIRT2 inhibition in cells.

Applications in Sirtuin 2 Biology Research

The selectivity and well-defined mechanism of this compound make it a powerful tool for investigating the specific contributions of SIRT2 to cellular physiology and disease.

-

Cytoskeletal Dynamics: By using this compound to inhibit SIRT2, researchers can study the downstream consequences of α-tubulin hyperacetylation. This includes effects on microtubule stability, intracellular transport, and cell migration, processes that are critical in both normal physiology and in diseases like cancer.[2]

-

Neurodegeneration Research: SIRT2 has been implicated in the pathology of Parkinson's disease and other neurodegenerative conditions.[7][8] this compound and its more potent analogs like SirReal2 can be used in neuronal cell models to dissect the role of SIRT2 in pathways involving α-synuclein aggregation, oxidative stress, and neuroinflammation, helping to validate SIRT2 as a potential therapeutic target.[1]

-

Target Validation: In drug discovery, compounds like this compound are essential for validating the "druggability" of a target. By demonstrating a clear phenotypic effect upon selective inhibition (e.g., increased tubulin acetylation), this compound confirms that modulating SIRT2 activity can produce a measurable biological response in cells.[2]

Conclusion

This compound is a cornerstone chemical probe for the study of Sirtuin 2. Its high selectivity and unique ligand-induced rearrangement mechanism provide a reliable means to inhibit SIRT2 activity both in vitro and in cellular contexts. The quantitative data on its inhibitory action, coupled with robust experimental protocols, empowers researchers to precisely investigate the diverse biological functions of SIRT2. As research into sirtuin-mediated diseases continues, the role of well-characterized tools like this compound will remain indispensable for dissecting complex biological pathways and validating novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sirtuin 2 - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. The Beneficial Roles of SIRT1 in Neuroinflammation-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Critical Role of SIRT1 in Parkinson’s Disease: Mechanism and Therapeutic Considerations [aginganddisease.org]

- 8. SIRT1 pathway in Parkinson’s disease: a faraway snapshot but so close - PMC [pmc.ncbi.nlm.nih.gov]

SirReal-1 and the Sirt2 Active Site: A Technical Guide to a Unique Inhibitory Mechanism

For Immediate Release

Freiburg, Germany – December 8, 2025 – This technical guide provides an in-depth analysis of the interaction between SirReal-1, a selective small-molecule inhibitor, and the active site of Sirtuin 2 (Sirt2), a key NAD+-dependent lysine deacetylase implicated in various cellular processes and disease states. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative data, experimental methodologies, and the structural basis for this unique inhibitory mechanism.

Executive Summary

This compound is a member of the Sirtuin-rearranging ligands (SirReals) class of inhibitors that selectively target Sirt2. Unlike many conventional inhibitors, this compound employs a sophisticated mechanism of action by inducing a significant conformational change in the Sirt2 active site. It functions as a "molecular wedge," locking the enzyme in an open, inactive conformation.[1][2] This guide will detail the binding kinetics, the structural basis of inhibition, and the experimental protocols used to characterize this interaction, providing a valuable resource for the scientific community engaged in sirtuin research and drug discovery.

Quantitative Inhibition Data

This compound demonstrates potent and selective inhibition of Sirt2. Its inhibitory activity has been quantified through various in vitro assays, with key data summarized below. For context, data for its more potent analog, SirReal2, is also included.

| Inhibitor | Target | Assay Type | Parameter | Value | Reference |

| This compound | Sirt2 | Competition vs. Acetyl-Lysine Peptide | Ki | 3.33 µM | [2] |

| This compound | Sirt2 | In vitro Deacetylase Assay | Potency vs. SirReal2 | 26-fold less potent | [1][2] |

| SirReal2 | Sirt2 | In vitro Deacetylase Assay (ZMAL substrate) | IC50 | 140 nM | [2] |

Note: The IC50 of this compound can be estimated to be in the low micromolar range based on its potency relative to SirReal2.

Mechanism of Action: A Ligand-Induced Rearrangement

The inhibitory action of this compound is not a simple competitive occupation of the active site but a more complex, induced-fit mechanism.

Structural Insights: X-ray crystallography of the Sirt2-SirReal1-OTC (ornithine transcarbamoylase peptide) complex reveals that this compound binds to an extended C-site, adjacent to the acetyl-lysine binding pocket.[1][3] This binding event physically locks the enzyme in an "open" conformation, preventing the necessary conformational changes for catalysis.[1][2]

Competition Profile: Kinetic analyses have shown that this compound is competitive with the acetyl-lysine peptide substrate.[2][4] Unlike its analog SirReal2, which is a partial non-competitive inhibitor towards NAD+, this compound functions as a competitive inhibitor with respect to the NAD+ cofactor.[2][4]

The less bulky benzyl moiety of this compound, compared to the naphthyl group of SirReal2, allows the acetyl-lysine substrate to bind in a near-physiological position.[2][4] However, the presence of this compound slightly displaces the acetyl-lysine and enlarges the distance to key residues like Val233, thereby preventing the formation of a crucial hydrogen bond necessary for deacetylation.[1][4]

Experimental Protocols

This section details the key experimental methodologies used to characterize the interaction between this compound and Sirt2.

In Vitro Sirt2 Inhibition Assay (Fluorescence-Based)

This assay quantifies the enzymatic activity of Sirt2 by measuring the deacetylation of a fluorogenic substrate.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic substrate (e.g., ZMAL - Z-(Ac)Lys-AMC)

-

NAD+

-

This compound (or other inhibitors) dissolved in DMSO

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., Trypsin in a stop solution containing nicotinamide)

-

96-well black microplates

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 96-well plate, add the Sirt2 enzyme to each well (excluding negative controls).

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Initiate the reaction by adding NAD+ and the fluorogenic substrate.

-

Incubate the plate at 37°C for a defined period (e.g., 60-120 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further 10-20 minutes at 37°C.

-

Measure the fluorescence at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 395/541 nm).

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Stability Assay (TSA / Differential Scanning Fluorimetry)

This assay measures the change in the melting temperature (Tm) of Sirt2 upon ligand binding, indicating stabilization.

Materials:

-

Recombinant human Sirt2 enzyme

-

This compound

-

SYPRO Orange dye (or other fluorescent dye that binds to unfolded proteins)

-

Assay buffer

-

Real-time PCR instrument

Procedure:

-

Mix Sirt2 enzyme with SYPRO Orange dye in the assay buffer.

-

Add this compound (at a concentration such as 50 µM) or vehicle control.[2]

-

For observing enhanced stabilization, NAD+ (e.g., 5 mM) or an acetyl-lysine peptide can be added.[2]

-

Place the samples in a real-time PCR instrument.

-

Apply a thermal gradient, typically from 25°C to 95°C, with incremental temperature increases.

-

Monitor the fluorescence of the SYPRO Orange dye at each temperature increment.

-

The melting temperature (Tm) is the inflection point of the resulting sigmoidal curve, which can be determined from the peak of the first derivative plot. An increase in Tm in the presence of this compound indicates protein stabilization due to binding.

Cellular α-Tubulin Acetylation Assay

This assay assesses the in-cell activity of Sirt2 inhibitors by measuring the acetylation level of α-tubulin, a known Sirt2 substrate.

Materials:

-

Cell line (e.g., HeLa, PC-3M-luc)

-

This compound

-

Primary antibody against acetylated α-tubulin

-

Primary antibody against total α-tubulin (for loading control)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Microscope slides or multi-well imaging plates

-

Immunofluorescence microscope

Procedure:

-

Seed cells on slides or imaging plates and allow them to adhere.

-

Treat cells with various concentrations of this compound or vehicle for a specified time (e.g., 5 hours).[5]

-

Fix, permeabilize, and block the cells.

-

Incubate with the primary antibody against acetylated α-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody and DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of acetylated α-tubulin to determine the effect of this compound on Sirt2's cellular deacetylase activity. An increase in acetylation indicates inhibition.

Conclusion

This compound represents a significant tool for the study of Sirt2 biology due to its unique, structurally defined mechanism of inhibition. By inducing a conformational rearrangement of the active site, it provides a distinct approach to modulating Sirt2 activity. The data and protocols presented in this guide offer a robust framework for researchers to further investigate the therapeutic potential of targeting Sirt2 and to develop next-generation inhibitors with enhanced potency and selectivity.

References

- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. A homogeneous time-resolved fluorescence screen to identify SIRT2 deacetylase and defatty-acylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. opendata.uni-halle.de [opendata.uni-halle.de]

SirReal-1: A Technical Guide to a Selective Sirtuin 2 Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the preliminary research applications of SirReal-1, a selective inhibitor of Sirtuin 2 (Sirt2). It details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its characterization.

Executive Summary

This compound is a small molecule inhibitor that demonstrates high selectivity for Sirtuin 2 (Sirt2), a member of the NAD⁺-dependent class III histone deacetylase family.[1][2][3] Structurally, it belongs to the aminothiazole class of compounds. Preliminary research has focused on its direct biochemical and structural interaction with Sirt2. It operates through a unique "molecular wedge" mechanism, locking the enzyme in an open, inactive conformation.[1][3] Unlike its more potent analog, SirReal2, this compound functions as a direct competitive inhibitor with respect to the cofactor NAD⁺.[4] While its effects have been characterized in vitro, there is currently a lack of published data on its application in cell-based assays or in vivo models. This guide synthesizes the available information to provide a foundational resource for researchers interested in utilizing this compound as a tool for studying Sirt2 biology.

Mechanism of Action

This compound inhibits Sirt2 activity by physically obstructing the enzyme's active site. It functions as a dual competitor:

-

Acetyl-Lysine Competition: this compound directly competes with the acetylated lysine substrate for binding within the active site.

-

NAD⁺ Competition: Unlike the related compound SirReal2 (which is a partial non-competitive inhibitor), this compound is a competitive inhibitor with respect to the NAD⁺ cofactor.[4]

The binding of this compound induces and stabilizes an "open" conformation of the Sirt2 enzyme. This is achieved by acting as a "molecular wedge," preventing the necessary conformational changes for catalysis. The less bulky benzyl group of this compound, compared to the naphthyl group of the more potent SirReal2, allows the acetyl-lysine substrate to bind in a near-native position. However, this compound's presence slightly increases the distance between the backbone carbonyl of Val233 and the acetyl-lysine, which is sufficient to disable the hydrogen bond formation required for the deacetylation reaction.[1][4]

Quantitative Data

The inhibitory potency of this compound has been primarily characterized by its half-maximal inhibitory concentration (IC₅₀) and through thermal stability shift assays.

| Parameter | Value | Target | Notes | Reference |

| IC₅₀ | 3.7 µM | Sirt2 | In vitro enzymatic assay. | [2] |

| Comparative Potency | 26-fold less potent | Sirt2 | Compared to SirReal2 in the same in vitro assay. | [1] |

| Thermal Shift (ΔTm) | Stabilizes Sirt2 | Sirt2 | Stabilization observed in the presence of 50 µM this compound. Enhanced with 5 mM NAD⁺ or 5 mM acetyl-lysine H3 peptide. | [1] |

Key Experimental Protocols

The following protocols are based on published methodologies for characterizing this compound and similar Sirt2 inhibitors.

In Vitro Sirt2 Enzymatic Inhibition Assay (Fluorometric)

This assay quantifies the deacetylase activity of Sirt2 using a fluorogenic substrate. Inhibition is measured by a decrease in fluorescence.

Materials:

-

Recombinant human Sirt2 enzyme

-

This compound (dissolved in DMSO)

-

Fluorogenic acetylated peptide substrate (e.g., based on α-tubulin or p53 sequence)

-

NAD⁺ solution

-

Sirt2 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Developer solution (containing a protease to release the fluorophore after deacetylation)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in 100% DMSO, then dilute further in Sirt2 Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (e.g., <1%).

-

In a 96-well plate, add 25 µL of Sirt2 Assay Buffer to all wells.

-

Add 5 µL of diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.

-

Add 10 µL of recombinant Sirt2 enzyme to each well (excluding negative controls). Mix gently.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding a 10 µL mixture of the fluorogenic substrate and NAD⁺ to all wells.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the enzymatic reaction by adding 50 µL of the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes.

-

Read the fluorescence on a plate reader (e.g., Excitation: 360 nm, Emission: 460 nm).

-

Calculate percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protein Thermal Shift Assay

This assay measures the change in a protein's melting temperature (Tm) upon ligand binding, indicating stabilization.

Materials:

-

Recombinant human Sirt2 enzyme

-

This compound (50 µM final concentration)

-

NAD⁺ (5 mM final concentration, optional)

-

Acetyl-lysine H3 peptide (5 mM final concentration, optional)

-

SYPRO Orange Protein Gel Stain (e.g., 5x final concentration)

-

Appropriate buffer (e.g., PBS or Tris-HCl)

-

Real-Time PCR (qPCR) instrument with melt curve capability

-

96-well PCR plates

Procedure:

-

Prepare a master mix for each condition (e.g., Sirt2 alone, Sirt2 + this compound, Sirt2 + this compound + NAD⁺). Each mix should contain the buffer, Sirt2 protein, and SYPRO Orange dye.

-

Aliquot the master mixes into the wells of a 96-well PCR plate.

-

Add this compound, NAD⁺, acetyl-lysine peptide, or vehicle control to the appropriate wells to reach the final desired concentrations.

-

Seal the plate securely with an optical seal.

-

Centrifuge the plate briefly to collect the contents at the bottom of the wells.

-

Place the plate into the real-time PCR instrument.

-

Set up the instrument protocol:

-

Hold at 25°C for 2 minutes.

-

Ramp the temperature from 25°C to 95°C with a ramp rate of ~0.5-1.0°C per minute.

-

Set the instrument to continuously collect fluorescence data (using a channel compatible with SYPRO Orange, e.g., ROX).

-

-

Analyze the resulting melt curves. The melting temperature (Tm) is the midpoint of the transition, often calculated from the peak of the first derivative of the curve. A positive shift in Tm in the presence of this compound indicates protein stabilization.

Potential Signaling Pathway and Cellular Application

Sirt2's most well-characterized cytoplasmic substrate is α-tubulin. Deacetylation of α-tubulin by Sirt2 is associated with changes in microtubule stability and dynamics. Therefore, inhibition of Sirt2 by this compound is predicted to lead to an increase in the levels of acetylated α-tubulin.

Proposed Cell-Based Assay: α-Tubulin Acetylation via Western Blot

This protocol assesses Sirt2 inhibition within a cellular context by measuring the acetylation level of its substrate, α-tubulin. An increase in acetylated α-tubulin indicates target engagement by this compound.

Materials:

-

Cultured cells (e.g., HeLa, HEK293T)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors like Trichostatin A and Nicotinamide)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer system (e.g., wet or semi-dry) and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-acetylated-α-Tubulin (Lys40)

-

Mouse anti-α-Tubulin (for loading control)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Chemiluminescent substrate (ECL)

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat cells with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 6-24 hours).

-

Wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding 100-200 µL of lysis buffer to each well. Scrape the cells and collect the lysate.

-

Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.

-

Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against acetylated-α-tubulin (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

To ensure equal protein loading, strip the membrane and re-probe with the primary antibody against total α-tubulin.

-

Quantify the band intensities to determine the relative increase in α-tubulin acetylation compared to the total α-tubulin loading control.

Conclusion and Future Directions

This compound is a well-characterized in vitro tool for the selective inhibition of Sirt2. Its unique, competitive mechanism of action and the available structural data provide a solid foundation for its use in biochemical and biophysical studies. The primary gap in the current understanding of this compound is the absence of published data demonstrating its efficacy and target engagement in cellular and in vivo models. Future research should focus on validating its predicted effect on downstream Sirt2 targets, such as α-tubulin acetylation, in a cellular context to bridge the gap between its biochemical activity and its potential as a pharmacological tool for studying Sirt2-mediated biological processes.

References

Unveiling the Molecular Taming of a Key Epigenetic Regulator: A Technical Guide to Sirt2 Inhibition by SirReal-1

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles governing the inhibition of Sirtuin 2 (Sirt2), a crucial NAD+-dependent lysine deacetylase, by the small molecule inhibitor SirReal-1. Sirt2 has emerged as a significant therapeutic target in a range of diseases, including neurodegenerative disorders, cancer, and inflammatory conditions. Understanding the precise mechanism of its inhibition is paramount for the development of next-generation selective Sirt2 modulators. This compound, a member of the sirtuin-rearranging ligands (SirReals), offers a unique paradigm of inhibition that extends beyond simple active site occlusion. This document provides a comprehensive overview of the mechanism of action, quantitative biochemical data, detailed experimental protocols, and the downstream cellular consequences of Sirt2 inhibition by this compound.

Core Principles of Sirt2 Inhibition by this compound

This compound employs a sophisticated mechanism of action that involves a significant conformational rearrangement of the Sirt2 active site. Unlike traditional competitive inhibitors that directly block substrate or cofactor binding, this compound acts as a molecular wedge, locking the enzyme in an open, inactive conformation.[1][2][3] This induced structural change provides the basis for its high selectivity for Sirt2.

The binding of this compound to Sirt2 is competitive with the acetyl-lysine substrate, indicating an interaction within the substrate-binding pocket.[3] Furthermore, it exhibits a competitive inhibition pattern with respect to the NAD+ cofactor.[3] This dual competition arises from the inhibitor-induced rearrangement that affects the binding of both the substrate and the cofactor. The benzyl group of this compound occupies a key region of the active site, leading to a subtle displacement of the acetyl-lysine substrate, which in turn weakens the hydrogen bond formation crucial for catalysis.[3]

Quantitative Analysis of this compound Inhibition

The inhibitory potency and selectivity of this compound have been characterized through various in vitro assays. For comparative purposes, data for its more potent analog, SirReal2, is also presented.

| Compound | Target | IC50 | Assay Type | Reference |

| This compound | Sirt2 | 3.7 µM | Fluorometric Assay | [4][5] |

| SirReal2 | Sirt2 | 140 nM | Fluorometric Assay | [1][6][7] |

Table 1: Inhibitory Potency of this compound and SirReal2 against Sirt2.

This compound demonstrates high selectivity for Sirt2 over other sirtuin isoforms, a critical attribute for a chemical probe and a potential therapeutic agent.

| Compound | Sirt1 Inhibition | Sirt3 Inhibition | Sirt4 Inhibition | Sirt5 Inhibition | Sirt6 Inhibition | Reference |

| This compound | High Sirt2 selectivity retained | High Sirt2 selectivity retained | Not Reported | Not Reported | Not Reported | [3] |

| SirReal2 | Very little effect | Very little effect | Very little effect | Very little effect | Very little effect | [1][8] |

Table 2: Sirtuin Selectivity Profile of this compound and SirReal2.

The inhibition constant (Ki) of this compound against the acetyl-lysine peptide further quantifies its competitive nature.

| Compound | Parameter | Value | Substrate | Reference |

| This compound | Ki | 3.33 µM | Acetyl-lysine peptide | [3] |

Table 3: Inhibition Constant of this compound.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two fundamental assays used to characterize this compound's interaction with Sirt2.

In Vitro Fluorometric Sirt2 Inhibition Assay

This assay quantifies the enzymatic activity of Sirt2 by measuring the deacetylation of a fluorogenic substrate.

Materials:

-

Recombinant human Sirt2 enzyme

-

This compound (dissolved in DMSO)

-

Fluorogenic acetylated peptide substrate (e.g., based on p53 or α-tubulin sequence)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (containing a protease like trypsin)

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of this compound in assay buffer. It is recommended to keep the final DMSO concentration below 1%.

-

In a 96-well plate, add the Sirt2 enzyme to each well, excluding the negative control wells.

-

Add the diluted this compound solutions to their respective wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., nicotinamide).

-

Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to all wells.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate fluorescence development by adding the developer solution to each well. The developer cleaves the deacetylated substrate, releasing the fluorophore.

-

Incubate at room temperature for a further period (e.g., 15-30 minutes).

-

Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[9][10]

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

This assay assesses the binding of a ligand to a protein by measuring changes in the protein's thermal stability.

Materials:

-

Recombinant human Sirt2 enzyme

-

This compound (dissolved in DMSO)

-

SYPRO Orange dye (or other suitable fluorescent dye)

-

Assay Buffer

-

Real-time PCR instrument with a melt curve module

Procedure:

-

Prepare a solution of Sirt2 protein in the assay buffer.

-

In a PCR plate, mix the Sirt2 solution with the SYPRO Orange dye and varying concentrations of this compound or a vehicle control (DMSO). A typical final concentration for Sirt2 is 2-5 µM and for SYPRO Orange is 5x.

-

Seal the plate and centrifuge briefly to remove any bubbles.

-

Place the plate in a real-time PCR instrument.

-

Program the instrument to incrementally increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C), while continuously monitoring the fluorescence of the SYPRO Orange dye.

-

The binding of this compound to Sirt2 will stabilize the protein, resulting in an increase in its melting temperature (Tm).

-

The Tm is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve or the peak of the first derivative plot.

-

Analyze the data to determine the shift in Tm (ΔTm) in the presence of this compound compared to the vehicle control. A positive ΔTm indicates ligand binding and stabilization.[2][3][11][12][13]

Visualizing the Impact of this compound

Diagrams are essential tools for conceptualizing complex biological processes and experimental designs. The following visualizations were created using the DOT language in Graphviz.

Caption: Sirt2 Signaling and Inhibition by this compound.

Caption: Experimental Workflow for this compound Characterization.

Conclusion

This compound represents a fascinating class of Sirt2 inhibitors that function through a unique allosteric mechanism, inducing a conformational change that locks the enzyme in an inactive state. This technical guide provides a foundational understanding of its inhibitory principles, supported by quantitative data and detailed experimental protocols. The provided visualizations of the signaling pathway and experimental workflow offer a clear conceptual framework for researchers in the field. A thorough comprehension of the interaction between this compound and Sirt2 is instrumental for the rational design of more potent and selective inhibitors, ultimately paving the way for novel therapeutic interventions targeting Sirt2-mediated pathologies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. axonmedchem.com [axonmedchem.com]

- 8. SirReal2, Bioactive Small Molecules - CD BioSciences [epigenhub.com]

- 9. benchchem.com [benchchem.com]

- 10. An improved fluorogenic assay for SIRT1, SIRT2, and SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Mechanism-based inhibitors of SIRT2: structure–activity relationship, X-ray structures, target engagement, regulation of α-tubulin acetylation and inhibition of breast cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

SirReal-1 Treatment Protocol for Cancer Cell Lines: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

SirReal-1 is a potent and selective small-molecule inhibitor of Sirtuin 2 (Sirt2), a member of the class III histone deacetylases (HDACs).[1] Sirtuins are NAD+-dependent enzymes that play crucial roles in various cellular processes, including cell cycle regulation, DNA repair, metabolism, and apoptosis.[2] Dysregulation of Sirt2 activity has been implicated in the pathogenesis of several diseases, including cancer, making it a promising therapeutic target.[3] this compound and its analogs, such as SirReal2, have emerged as valuable chemical probes to investigate the biological functions of Sirt2 and as potential anticancer agents.[4][5]

Sirt2 is predominantly a cytoplasmic protein, and its substrates include α-tubulin, BubR1, and other proteins involved in mitosis and cell cycle control.[4][6] Inhibition of Sirt2 by compounds like this compound is expected to induce hyperacetylation of its substrates, leading to mitotic defects, cell cycle arrest, and ultimately, apoptosis in cancer cells. This document provides detailed protocols for the in vitro application of this compound on cancer cell lines, based on available data for this compound and its closely related analog, SirReal2.

Quantitative Data

The following tables summarize the available quantitative data for this compound and the related, more potent Sirt2 inhibitor, SirReal2. This data is crucial for designing experiments and interpreting results.

Table 1: Inhibitory Activity of SirReal Compounds against Sirtuins

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| This compound | Sirt2 | 3.7 | Selective for Sirt2 | [1] |

| SirReal2 | Sirt2 | 0.140 | Highly selective for Sirt2 over Sirt3-5 | [4] |

Table 2: Anti-proliferative Activity (GI50) of SirReal2 in Various Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| HGC-27 | Gastric Cancer | 7.85 ± 0.73 | [5] |

| HEK293T | Embryonic Kidney (transformed) | 5.87 ± 0.36 | [5] |

| HL-60 | Acute Promyelocytic Leukemia | > 20 | [5] |

| MCF-7 | Breast Cancer | > 20 | [5] |

| PC-3M-luc | Prostate Cancer | > 20 | [5] |

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth. Data for this compound in cancer cell lines is limited; however, the data for SirReal2 suggests that micromolar concentrations may be required to observe anti-proliferative effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway of Sirt2 and a general workflow for evaluating the effects of this compound on cancer cell lines.

Caption: Sirt2 signaling pathway and the inhibitory effect of this compound.

Caption: General experimental workflow for this compound treatment.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on cancer cell lines. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. A suggested starting concentration range is 0.1 µM to 100 µM.

-

Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

-

Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently pipette up and down or place the plate on a shaker for 5-10 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 or GI50 value.

-

Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound or vehicle control for the chosen duration.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Use unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI as controls to set up compensation and gates.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

-

Cancer cell line treated with this compound

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment and Fixation:

-

Treat cells with this compound or vehicle control as described previously.

-

Harvest cells by trypsinization and wash once with PBS.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While vortexing gently, add 3 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells (500 x g for 5 minutes) and discard the ethanol.

-

Wash the cell pellet once with PBS.

-

Resuspend the cells in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a linear scale for the PI fluorescence channel.

-

Collect data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to model the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Protocol 4: Western Blot Analysis

This protocol is for detecting changes in the expression and post-translational modifications of proteins in the Sirt2 signaling pathway following this compound treatment.

Materials:

-

Cancer cell line treated with this compound

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Sirt2, anti-acetylated-α-tubulin, anti-α-tubulin, anti-p53, anti-acetylated-p53, anti-cleaved-caspase-3, anti-PARP, anti-β-actin or GAPDH as a loading control)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Protein Extraction:

-

Treat cells with this compound as desired.

-

Wash cells with cold PBS and lyse them in RIPA buffer on ice.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Run the gel to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection and Analysis:

-

Incubate the membrane with ECL reagent.

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify band intensities using image analysis software and normalize to the loading control.

-

Conclusion

This compound is a valuable tool for studying the role of Sirt2 in cancer biology. The protocols outlined in this document provide a framework for investigating the effects of this compound on cancer cell viability, apoptosis, cell cycle progression, and the modulation of the Sirt2 signaling pathway. Due to the limited published data on the direct anti-cancer effects of this compound, it is recommended to perform dose-response and time-course experiments to determine the optimal conditions for each specific cancer cell line. The information provided for the more potent analog, SirReal2, can serve as a useful guide for initial experimental design. Further research is warranted to fully elucidate the therapeutic potential of this compound in oncology.

References

- 1. Selective Sirt2 inhibition by ligand-induced rearrangement of the active site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation and inhibition of sirtuins: From bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Development of a NanoBRET assay to validate inhibitors of Sirt2-mediated lysine deacetylation and defatty-acylation that block prostate cancer cell mi ... - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D1CB00244A [pubs.rsc.org]

- 6. selleckchem.com [selleckchem.com]

Application Notes and Protocols for SirReal-1 in Neurodegeneration Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

SirReal-1 is a potent and selective small molecule inhibitor of Sirtuin 2 (Sirt2), an NAD-dependent lysine deacetylase.[1] Sirt2 is predominantly found in the cytoplasm and is involved in various cellular processes, including cytoskeletal dynamics, cell cycle control, and inflammation. Emerging evidence has implicated Sirt2 in the pathogenesis of several neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease, making it a promising therapeutic target. This compound offers a valuable tool for investigating the role of Sirt2 in these complex disorders and for the preclinical assessment of Sirt2 inhibition as a neuroprotective strategy.

Mechanism of Action

This compound functions as a highly selective inhibitor of Sirt2. It acts as a "molecular wedge," binding to a specific pocket in the Sirt2 enzyme and locking it in an open, inactive conformation.[2] This unique mechanism of action prevents the binding of both the acetylated substrate and the NAD+ co-factor, thereby inhibiting the deacetylase activity of Sirt2.[3][4] The selectivity of this compound for Sirt2 over other sirtuin isoforms, particularly the closely related Sirt1 and Sirt3, makes it a precise tool for elucidating the specific functions of Sirt2 in cellular and disease models.

Data Presentation

Inhibitory Activity of this compound and Related Compounds

| Compound | Target | IC50 (µM) | Selectivity | Reference |

| This compound | Sirt2 | 3.7 | Selective for Sirt2 | [1] |

| SirReal2 | Sirt2 | 0.235 | Highly selective for Sirt2 | [5] |

| AGK2 | Sirt2 | 3.5 | Selective for Sirt2 | [1] |

| Sirtinol | SIRT1/SIRT2 | - | Non-selective | [6] |

| 33i | Sirt2 | - | Selective for Sirt2 | [2][3] |

Signaling Pathways and Experimental Workflows

Experimental Protocols

In Vitro Sirt2 Inhibition Assay

This protocol is to determine the in vitro inhibitory activity of this compound on recombinant Sirt2 enzyme.

Materials:

-

Recombinant human Sirt2 enzyme

-

Fluorogenic Sirt2 substrate (e.g., Fluor de Lys®-SIRT2)

-

NAD+

-

This compound

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

96-well black microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a serial dilution of this compound in assay buffer.

-

In a 96-well plate, add assay buffer, NAD+, and the fluorogenic Sirt2 substrate.

-

Add the diluted this compound or vehicle control (DMSO) to the respective wells.

-

Initiate the reaction by adding the recombinant Sirt2 enzyme to all wells.

-

Incubate the plate at 37°C for 1 hour.

-